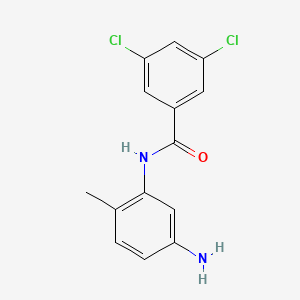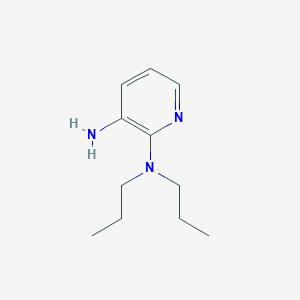
N-(3-Amino-4-chlorophenyl)benzamide
Vue d'ensemble
Description
“N-(3-Amino-4-chlorophenyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 . It is a solid substance and is used in proteomics research .
Synthesis Analysis
The synthesis of “N-(3-Amino-4-chlorophenyl)benzamide” involves the reaction of 2,4-diaminochlorobenzene with benzoyl chloride in the presence of triethylamine and methylene chloride . The mixture is cooled to 0°C and then allowed to warm to ambient temperature while being stirred for 16 hours . The mixture is then evaporated and the residue is triturated under a saturated aqueous sodium bicarbonate solution .
Molecular Structure Analysis
The InChI code for “N-(3-Amino-4-chlorophenyl)benzamide” is 1S/C13H11ClN2O/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,15H2,(H,16,17) . The InChI key is OETFINUAVMEDNY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“N-(3-Amino-4-chlorophenyl)benzamide” is a solid substance . It has a molecular weight of 246.7 and a molecular formula of C13H11ClN2O .
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to N-(3-Amino-4-chlorophenyl)benzamide have been explored for their anticancer properties. For example, derivatives of 3-amino-3H-quinazolin-4-one, structurally similar to N-(3-Amino-4-chlorophenyl)benzamide, showed selective anticancer activity, highlighting the potential of these compounds in cancer treatment research (Abdel-Rahman, 2006).
Spectroscopic Analysis
Research on N-aryl ring substituted derivatives provided insights into their vibrational, electronic, and nonlinear optical properties, employing spectroscopic techniques for structural analysis, which can be relevant for designing compounds with specific optical properties (Rao, Mohan, & Veeraiah, 2015).
Plant Growth Regulation
Studies have also explored the synthesis and activity of certain N-substituted benzamides as potential plant growth regulators. This includes research on compounds that demonstrate significant cytokinin activity, potentially offering a new approach to enhancing crop yield or controlling plant growth (Hatim & Joshi, 2004).
Molecular Interaction Studies
Investigations into the crystal structures and molecular interactions of related benzamide compounds have provided valuable information on their physical and chemical properties, such as solubility and sublimation energies. This research is crucial for understanding drug distribution and stability, which has implications for drug formulation and delivery (Perlovich et al., 2008).
Antimicrobial and Antitubercular Activities
Some studies have synthesized and evaluated the antimicrobial and antitubercular activities of benzamide derivatives, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of benzamides in the search for new treatments against infectious diseases (Ilango & Arunkumar, 2011).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWKRSWUPXTENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)

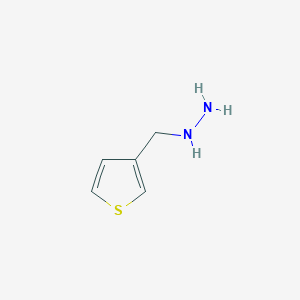
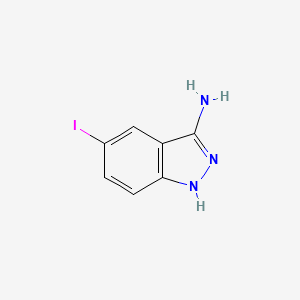


![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
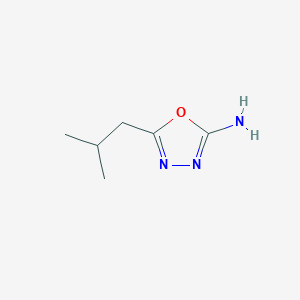
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
